molecular formula C6H12ClNO B3237697 3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride CAS No. 1394042-85-3

3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride

Cat. No.: B3237697
CAS No.: 1394042-85-3
M. Wt: 149.62 g/mol
InChI Key: RPSQCPWZNRRTFQ-UHFFFAOYSA-N
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Description

3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride is a heterocyclic compound with the molecular formula C₆H₁₂ClNO. It is a bicyclic structure containing a nitrogen atom, making it an important building block in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be carried out using lithium aluminum hydride (LiAlH₄) as a reducing agent . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction sequence to avoid column chromatography at any step. This approach allows for the efficient production of the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: The nitrogen atom in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reduction reactions.

    Substitution: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can be used in further synthetic applications .

Scientific Research Applications

3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride involves its interaction with molecular targets in biological systems. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. This makes the compound useful in the design of drugs that target specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride is unique due to its bicyclic structure containing a nitrogen atom, which allows for a wide range of chemical modifications and applications. Its ability to participate in various chemical reactions and its use in medicinal chemistry make it a valuable compound in scientific research .

Properties

IUPAC Name

3-azabicyclo[4.1.0]heptan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-3-5(6)1-2-7-4-6;/h5,7-8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSQCPWZNRRTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394042-85-3, 1807939-27-0
Record name 3-Azabicyclo[4.1.0]heptan-1-ol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394042-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride
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3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride
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3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride
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3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride
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3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride
Reactant of Route 6
3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride

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